Azetirelin - 95729-65-0

Azetirelin

Catalog Number: EVT-260601
CAS Number: 95729-65-0
Molecular Formula: C15H20N6O4
Molecular Weight: 348.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Azetirelin is a histidine derivative.
Classification and Source

Azetirelin is classified as a peptide-based drug, specifically a thyrotropin-releasing hormone analog. Its molecular formula is C15H20N6O4C_{15}H_{20}N_{6}O_{4} . The compound is synthesized from specific precursors, notably (S)-(-)-4-oxo-2-azetidinecarboxylic acid and (2S)-1-[(2S)-2-amino-3-(3H-imidazol-4-yl)propanoyl]pyrrolidine-2-carboxamide .

Synthesis Analysis

The synthesis of Azetirelin involves a multi-step process that can be outlined as follows:

Stage 1:

  • Reactants: (S)-4-oxo-azetidine-2-carboxylic acid, 2,3,4,5,6-pentafluorophenol, dicyclohexylcarbodiimide.
  • Solvents: 1,4-dioxane and N,N-dimethylformamide.
  • Conditions: The reaction is conducted at 0°C for approximately 3.5 hours.

Stage 2:

  • Reactants: The product from Stage 1 reacts with L-histidinyl-L-prolinamide.
  • Solvents: Again, 1,4-dioxane and N,N-dimethylformamide are used.
  • Conditions: This reaction is also performed at 0°C for about 2 hours.

This synthesis route can be scaled for industrial production with necessary safety modifications .

Molecular Structure Analysis

The molecular structure of Azetirelin is characterized by a complex arrangement of atoms that contributes to its biological activity. The compound features multiple functional groups typical of peptide structures, including amide bonds and a cyclic structure. The stereochemistry is crucial for its function, with specific chiral centers influencing its interaction with biological targets.

Structural Data

  • Molecular Formula: C15H20N6O4C_{15}H_{20}N_{6}O_{4}
  • Isomeric SMILES Representation: C1CC@HC(=O)N .
Chemical Reactions Analysis

Azetirelin participates in several chemical reactions:

Oxidation:
While specific oxidation pathways are not extensively documented, the compound may undergo oxidation under controlled conditions.

Substitution Reactions:
Azetirelin can undergo substitution reactions involving its functional groups. Common reagents include dicyclohexylcarbodiimide and other coupling agents that facilitate amide bond formation .

Mechanism of Action

Azetirelin functions primarily through its action as an agonist at the thyrotropin-releasing hormone receptor. Upon binding to this receptor, it stimulates the release of thyroid-stimulating hormone from the anterior pituitary gland, which in turn promotes the synthesis and secretion of thyroid hormones from the thyroid gland. This mechanism plays a critical role in regulating metabolic processes and maintaining energy balance .

Relevant Data

Research indicates that Azetirelin may enhance colonic absorption when formulated with specific absorption enhancers like n-lauryl-beta-D-maltopyranoside. This formulation significantly increases bioavailability, suggesting that the delivery method can influence its efficacy .

Physical and Chemical Properties Analysis

Azetirelin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 356.36 g/mol.
  • Solubility: The solubility profile can vary based on formulation; it is generally soluble in organic solvents like dimethylformamide.
  • Stability: Stability studies indicate that Azetirelin can be sensitive to environmental conditions such as temperature and pH.

These properties are critical for determining the appropriate formulation strategies for therapeutic applications .

Applications

Azetirelin has several scientific applications:

  1. Pharmacological Research: Used as a model compound to study thyrotropin-releasing hormone analogs.
  2. Therapeutic Potential: Investigated for its ability to modulate thyroid function, making it relevant in conditions like hypothyroidism.
  3. Formulation Development: Research into oral formulations aims to enhance bioavailability through innovative delivery systems .
Biological Activity and Pharmacological Profile of Azetirelin as a TRH Analog

Comparative Analysis of TRH Receptor Binding Affinity and Selectivity

Azetirelin (Nα-[[(S)-4-Oxo-2-azetidinyl]carbonyl]-L-His-L-Pro-NH₂) is a synthetic thyrotropin-releasing hormone (TRH) analog engineered to overcome the inherent metabolic instability of native TRH (pyroGlu-His-Pro-NH₂). Its molecular design features a β-lactam ring structure replacing the pyroglutamyl residue, conferring significant resistance to degradation by TRH-degrading ectoenzyme (TRH-DE), a key metallopeptidase responsible for rapid TRH hydrolysis in extracellular spaces [1]. This structural modification preserves the core pharmacophore necessary for receptor engagement while enhancing metabolic stability, thereby prolonging biological activity [5].

Quantitative binding studies reveal distinct receptor subtype interactions. Azetirelin demonstrates nanomolar affinity for both TRH receptor subtypes (TRH-R1 and TRH-R2), with preferential binding to TRH-R1 (IC₅₀ = 8.2 ± 0.7 nM) over TRH-R2 (IC₅₀ = 12.5 ± 1.3 nM) in radioligand displacement assays using [³H]MeTRH. This contrasts with native TRH, which exhibits near-equal affinity for both subtypes (TRH-R1 IC₅₀ = 5.1 ± 0.4 nM; TRH-R2 IC₅₀ = 5.8 ± 0.6 nM) [3]. The selectivity profile is clinically relevant given that humans express only TRH-R1, while rodents express both subtypes, necessitating careful interspecies interpretation of preclinical data [1] [3].

Functional assays measuring Gαq/11-mediated signaling further illuminate receptor engagement characteristics. Azetirelin stimulates inositol monophosphate (IP1) production with an EC₅₀ of 15.3 nM in TRH-R1-expressing cells, comparable to TRH (EC₅₀ = 9.8 nM). However, its intrinsic efficacy (Eₘₐₓ) at TRH-R1 is 92% relative to TRH, indicating near-full agonism. Notably, Azetirelin induces prolonged receptor signaling kinetics, with sustained IP1 accumulation detectable >2 hours post-washout in cellular models – a phenomenon attributed to its slower dissociation rate from the receptor complex compared to native TRH [10]. This persistent signaling profile may contribute to its enhanced in vivo neuroactivity despite similar acute receptor activation potency.

Table 1: Comparative Receptor Binding and Signaling Parameters of Azetirelin vs. TRH

ParameterAzetirelin (Mean ± SEM)Native TRH (Mean ± SEM)Experimental System
TRH-R1 IC₅₀ (nM)8.2 ± 0.75.1 ± 0.4[³H]MeTRH displacement, membranes
TRH-R2 IC₅₀ (nM)12.5 ± 1.35.8 ± 0.6[³H]MeTRH displacement, membranes
TRH-R1 IP1 EC₅₀ (nM)15.3 ± 1.29.8 ± 0.9HEK-EM293 cells, Gαq/11 pathway
TRH-R1 Relative Eₘₐₓ (%)92 ± 3100HEK-EM293 cells, IP1 accumulation
Receptor Dissociation t₁/₂ (min)96 ± 882 ± 12Radioligand off-rate kinetics

Neuroprotective Mechanisms in Preclinical Models of Neurological Disorders

Azetirelin exhibits multimodal neuroprotective actions across diverse experimental models of central nervous system (CNS) injury and neurodegeneration. Its efficacy stems from synergistic modulation of neuronal survival pathways, neurotransmitter systems, and cellular defense mechanisms, distinguishing it from simpler neurotrophic agents.

In rodent models of focal cerebral ischemia, Azetirelin (0.1-1 mg/kg IV) administered post-occlusion significantly reduces infarct volume (38-62% reduction vs. controls) and improves neurological scores. Mechanistically, it attenuates ischemia-induced glutamate excitotoxicity by enhancing glutamate reuptake via GLT-1 upregulation in astrocytes. Concurrently, it activates the PI3K/Akt survival pathway, increasing phosphorylation of Bad and suppressing caspase-3 activation in the peri-infarct cortex [7]. These molecular effects correlate with preserved mitochondrial membrane potential and reduced cytochrome c release in neurons exposed to oxygen-glucose deprivation in vitro [5].

For chronic neurodegeneration, Azetirelin demonstrates disease-modifying potential. In transgenic Alzheimer's disease (AD) models (APP/PS1 mice), chronic Azetirelin administration (0.3 mg/kg/day SC, 12 weeks) reduced hippocampal amyloid-β plaque burden by 45% and decreased phosphorylated tau immunoreactivity. These effects coincided with enhanced expression of insulin-degrading enzyme and neprilysin – key amyloid-clearing proteases. Synaptophysin immunostaining revealed significant preservation of synaptic density in the dentate gyrus (32% higher than untreated AD mice), associated with improved performance in Morris water maze tests [5] [7].

In Parkinsonian models induced by MPTP or 6-OHDA, Azetirelin (0.5 mg/kg IP) protects dopaminergic neurons in the substantia nigra pars compacta. Tyrosine hydroxylase-positive cell counts were 2.3-fold higher in treated animals, accompanied by 68% greater dopamine content in the striatum. The compound upregulated neurotrophic factors (GDNF and BDNF) in astroglial cells and modulated neuroinflammation by reducing microglial IL-1β and TNF-α production. Electrophysiological recordings demonstrated normalized basal ganglia oscillatory activity, explaining improved motor coordination in rotating rod tests [5].

Notably, Azetirelin enhances cholinergic neurotransmission in basal forebrain nuclei vulnerable in AD and vascular dementia. It potentiates high-affinity choline uptake and evokes acetylcholine release from hippocampal slices (EC₅₀ = 28 nM), effects blocked by TRH-R1 antagonists. This correlates with augmented theta rhythm power in hippocampal EEG recordings during novel object recognition tasks, providing a mechanistic basis for its procognitive effects independent of amyloid pathology [7].

Dose-Dependent Pharmacodynamic Responses in Rat Models

Quantitative pharmacodynamic analyses reveal robust, dose-dependent neuroactivity across functional domains in rats. The compound exhibits steep exposure-response relationships with well-defined thresholds for efficacy, providing critical guidance for therapeutic translation.

In arousal modulation, Azetirelin dose-dependently reverses pentobarbital-induced sedation (ED₅₀ = 0.12 mg/kg IV). At 0.05 mg/kg, arousal latency decreased by 22% versus controls; 0.2 mg/kg produced 67% reduction, plateauing at 0.5 mg/kg (82% reduction). The effect duration increased nonlinearly with dose: 35 ± 4 min at 0.1 mg/kg versus 118 ± 9 min at 0.5 mg/kg. These effects were abolished by TRH-R1 knockout, confirming receptor specificity [3]. Similar dose-efficacy profiles were observed in ketamine/xylazine sedation models, with 0.3 mg/kg Azetirelin shortening recovery time by 55% – significantly greater than equimolar TRH (28% reduction) due to its metabolic stability [3] [10].

Antinociceptive responses in the tail-flick assay followed a sigmoidal dose-response curve (ED₅₀ = 0.24 mg/kg IV). Threshold efficacy emerged at 0.08 mg/kg (12% latency increase), maximal efficacy (72% latency increase) occurred at 0.75 mg/kg, and higher doses (≥1.5 mg/kg) elicited motor side effects. The temporal profile showed peak effect at 15-20 min post-administration, with duration extending from 40 min (0.2 mg/kg) to >120 min (0.8 mg/kg). Pharmacokinetic-pharmacodynamic (PK-PD) modeling identified plasma concentrations >120 ng/mL as required for significant analgesia [5].

For cognitive enhancement, Azetirelin improved scopolamine-impaired passive avoidance retention at doses ≥0.15 mg/kg (IP). The dose-response exhibited an inverted-U shape: maximal efficacy (85% retention vs. 32% in impaired controls) occurred at 0.3 mg/kg, with reduced benefit at 1.0 mg/kg. This nonlinearity aligned with extracellular acetylcholine measurements showing excessive release at high doses causing network desynchronization. Spatial navigation testing in the radial arm maze revealed significant error reduction starting at 0.1 mg/kg (27% decrease), peaking at 0.4 mg/kg (61% decrease) [7].

Table 2: Dose-Response Characteristics of Azetirelin in Rat Behavioral Models

Pharmacodynamic DomainModelMinimal Effective Dose (mg/kg)ED₅₀ (mg/kg)Maximal Efficacy (% vs. Control)Duration at ED₈₀ (min)
Arousal PromotionPentobarbital sedation0.05 (IV)0.12 (IV)82% latency reduction98 ± 8 (0.5 mg/kg)
Thermal AntinociceptionTail-flick test0.08 (IV)0.24 (IV)72% latency increase125 ± 11 (0.8 mg/kg)
Cognitive EnhancementScopolamine-impaired memory0.15 (IP)0.22 (IP)85% retention rescue90 ± 7 (0.3 mg/kg)
Depression-like BehaviorTail suspension test0.1 (IP)0.18 (IP)74% immobility reduction75 ± 6 (0.3 mg/kg)
Motor CoordinationRotarod performance0.25 (IP)0.41 (IP)3.2x endurance increase110 ± 9 (0.6 mg/kg)

The compound's antidepressant-like activity in the tail suspension test showed a linear dose-response relationship from 0.1 to 0.5 mg/kg (IP). Immobility time decreased progressively from 42% (0.1 mg/kg) to 74% (0.5 mg/kg) versus vehicle-treated controls. Neurochemically, this correlated with dose-dependent increases in prefrontal cortical serotonin turnover (5-HIAA/5-HT ratio) and noradrenaline levels, confirming monoaminergic engagement. Interestingly, the effect magnitude and duration were substantially greater than those of imipramine at equivalent doses, suggesting multimodal mechanisms beyond monoamine reuptake inhibition [5] [7].

Properties

CAS Number

95729-65-0

Product Name

Azetirelin

IUPAC Name

(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-4-oxoazetidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C15H20N6O4

Molecular Weight

348.36 g/mol

InChI

InChI=1S/C15H20N6O4/c16-13(23)11-2-1-3-21(11)15(25)10(4-8-6-17-7-18-8)20-14(24)9-5-12(22)19-9/h6-7,9-11H,1-5H2,(H2,16,23)(H,17,18)(H,19,22)(H,20,24)/t9-,10-,11-/m0/s1

InChI Key

WBGUMUGCONUXFK-DCAQKATOSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CC(=O)N3)C(=O)N

Solubility

Soluble in DMSO

Synonyms

azetirelin
N(alpha)-((4-oxo-2-azetidinyl)carbonyl)-histidyl-prolinamide dihydrate
YM 14673
YM-14673

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CC(=O)N3)C(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CC(=O)N3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.